

An In-depth Technical Guide to the Physical Properties of (Bromomethylene)dimethyliminium bromide

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Compound of Interest

Compound Name: (Bromomethylene)dimethyliminium bromide

Cat. No.: B1589413

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Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of **(Bromomethylene)dimethyliminium bromide**, a versatile and reactive iminium salt. Primarily intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from chemical suppliers and peer-reviewed literature into a practical resource. It details the compound's identity, key physical constants, spectroscopic signature, and provides validated protocols for its characterization and safe handling. The causality behind experimental choices is explained to empower users with a deeper understanding of the methodology.

Introduction and Strategic Context

(Bromomethylene)dimethyliminium bromide, often referred to as a bromo-Vilsmeier reagent analog, is a highly electrophilic salt belonging to the class of halomethyleneiminium compounds.^[1] Its structure features a dimethyliminium cation, $[\text{BrCH}=\text{N}(\text{CH}_3)_2]^+$, where the positive charge on the nitrogen atom creates a potent electron-withdrawing effect, rendering the methanaminium carbon a strong electrophilic center.^[1] This inherent reactivity makes it a valuable reagent in organic synthesis for a variety of transformations.

Notably, it is employed for the one-carbon homologation of aldehydes to form carboxylic acid derivatives and for the bromination of hydroxyl groups in carbohydrates.^{[1][2]} Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to

its effective and safe application in the laboratory. Proper handling, storage, and characterization are predicated on a solid understanding of its stability, solubility, and spectroscopic identity. This guide serves as a foundational reference for any scientist intending to utilize this powerful synthetic tool.

Chemical Identity and Core Physical Properties

Accurate identification is the first step in any experimental workflow. The compound is most commonly identified by its CAS Number, 24774-61-6.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Identifier	Value	Source(s)
Chemical Name	(Bromomethylene)dimethyliminium bromide	[3]
Synonyms	Bromo-N,N-dimethylmethaniminium bromide, bromomethylenedimethylammonium bromide	[5]
CAS Number	24774-61-6	[1] [3] [4] [6] [7]
Molecular Formula	C ₃ H ₇ Br ₂ N	[3] [5]
Molecular Weight	216.90 g/mol	[3] [4] [6] [7]
InChI Key	XIXYNENNFFUBWFK-UHFFFAOYSA-M	[1] [3] [5]

Key Physical Constants

The physical state and thermal stability are critical parameters for storage and reaction setup.

Property	Value	Comments	Source(s)
Appearance	Solid	Typically a crystalline solid.	
Melting Point	148-153 °C (lit.)	A defined melting range is indicative of purity. Decomposition may occur at higher temperatures.	[2][3]
Solubility	Soluble in polar organic solvents.	Analogous Vilsmeier salts are soluble in solvents like DMF, acetonitrile, and chloroform.[8]	[8]
Stability	Air and moisture sensitive; lachrymatory.	Must be handled under an inert atmosphere. Corrosive nature requires careful material selection for spatulas and reactors.	[2][9]

Spectroscopic and Analytical Characterization

Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic techniques. The data presented here are based on established principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[1]

- ^1H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should exhibit two primary signals:

- A singlet for the six equivalent protons of the two N-methyl groups. For the chloro-analog, this appears around δ = 3.98-4.00 ppm.[10]
- A singlet for the single proton on the electrophilic carbon (CH=N⁺). For the chloro-analog, this appears at a significantly downfield shift, around δ = 11.11-11.20 ppm, due to the deshielding effect of the adjacent positive charge.[10]

- ¹³C NMR: The carbon spectrum provides further confirmation of the key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.

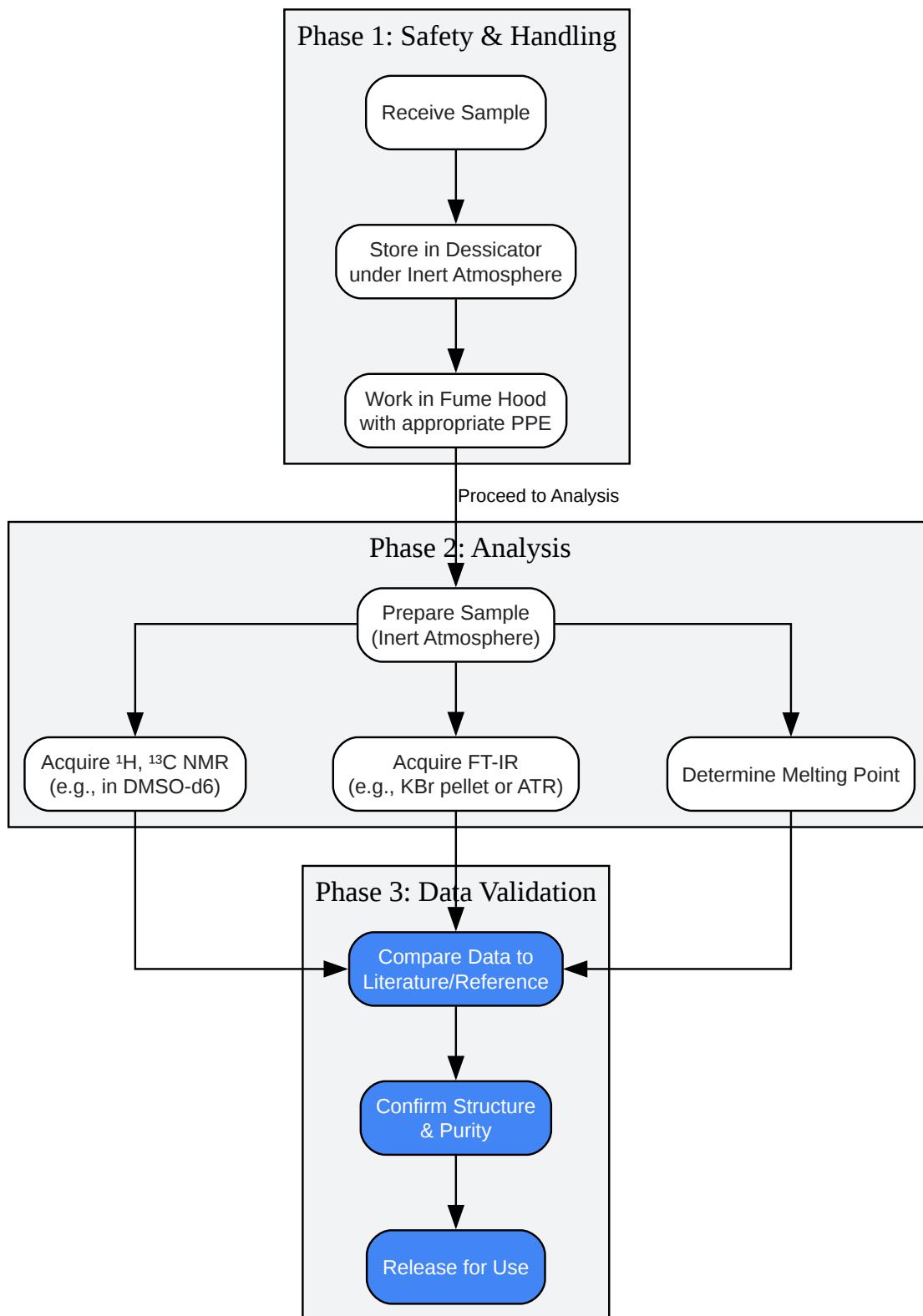
- C=N⁺ Stretch: The most significant peak is the stretching vibration of the iminium bond (C=N⁺). For the chloro-Vilsmeier reagent, this appears as a strong absorption around 1699 cm⁻¹.[10] This is a key diagnostic peak.
- C-H Vibrations: C-H stretching and bending vibrations from the methyl groups are also expected. Stretching vibrations typically appear in the 2845-2975 cm⁻¹ region, while deformation vibrations are found between 1370-1470 cm⁻¹.[11]

Experimental Workflows & Protocols

The following protocols are designed to be self-validating systems for the characterization and handling of **(Bromomethylene)dimethyliminium bromide**.

Workflow for Physicochemical Characterization

The logical flow for analyzing a sample of the reagent is outlined below. This ensures that safety, identity, and purity are assessed in a systematic manner.

[Click to download full resolution via product page](#)**Caption:** Systematic workflow for the safe handling and characterization of the reagent.

Protocol 1: NMR Sample Preparation (Under Inert Atmosphere)

Causality: The reagent is moisture-sensitive.^[9] Exposure to atmospheric water can lead to hydrolysis, compromising the sample and yielding misleading analytical results. Therefore, preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in dissolving the iminium salt, and its convenient chemical shifts that do not typically obscure relevant signals.

- Preparation: Transfer a high-quality NMR tube and cap, along with a vial of anhydrous DMSO-d₆, into a glovebox or inert atmosphere glovebag.
- Sample Weighing: Weigh approximately 5-10 mg of **(Bromomethylene)dimethyliminium bromide** directly into the NMR tube.
- Solvent Addition: Using a clean, dry pipette, add approximately 0.6 mL of anhydrous DMSO-d₆ to the NMR tube.
- Dissolution: Cap the tube securely and gently vortex or invert until the solid is fully dissolved.
- Sealing: For long-term storage or analysis outside the inert environment, seal the cap with parafilm.
- Analysis: Acquire ¹H and ¹³C NMR spectra immediately.

Protocol 2: Safe Handling and Storage

Causality: The compound is classified as an irritant and is harmful if inhaled, swallowed, or comes into contact with skin.^[4] It is also a lachrymator and corrosive.^[2] Proper personal protective equipment (PPE) and storage conditions are mandatory to mitigate these risks.

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or fumes.
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be warranted for bulk

transfers.

- Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[12] For enhanced stability, storage in a desiccator under an inert gas (e.g., argon or nitrogen) is strongly recommended.[9]
- Incompatibilities: Keep away from strong oxidizing agents and water.[9]

The Iminium Salt Core: Structure and Reactivity

The physical properties of **(Bromomethylene)dimethyliminium bromide** are a direct consequence of its ionic and electrophilic nature. The diagram below illustrates the key structural features that dictate its reactivity.

Caption: Relationship between the chemical structure and key physicochemical properties.

Conclusion

(Bromomethylene)dimethyliminium bromide is a synthetically useful but hazardous chemical reagent. Its effective use is underpinned by a thorough knowledge of its physical and spectroscopic properties. The data compiled in this guide, including its melting point of 148-153 °C, characteristic spectroscopic signatures, and sensitivity to air and moisture, provides the necessary foundation for researchers. Adherence to the outlined protocols for handling, storage, and characterization will ensure both experimental success and laboratory safety.

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